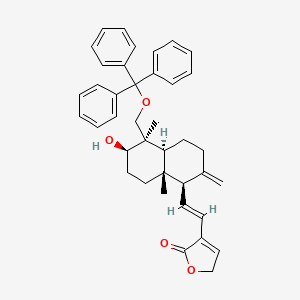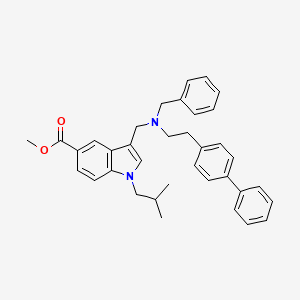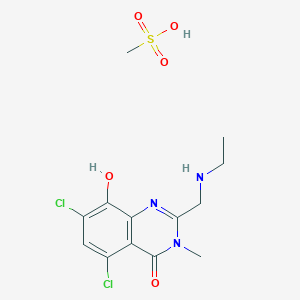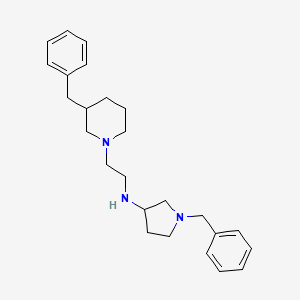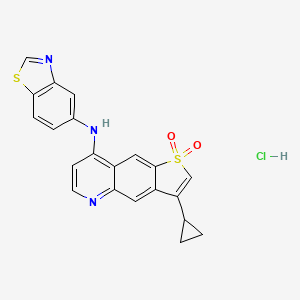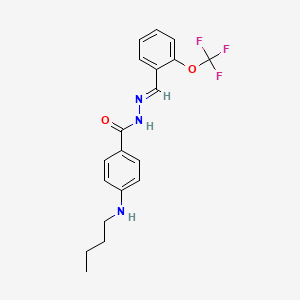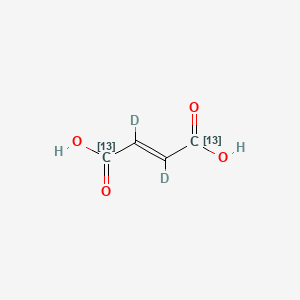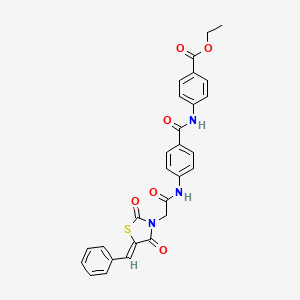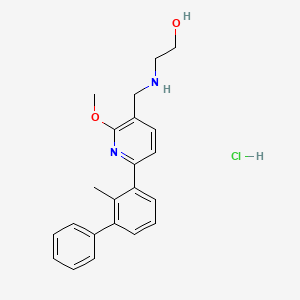
PD-1/PD-L1-IN-9 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-1/PD-L1-IN-9 (hydrochloride) is a potent and orally active inhibitor of the interaction between programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1). This compound has shown significant potential in enhancing the killing activity of immune cells against tumor cells, making it a promising candidate for cancer immunotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-9 (hydrochloride) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and typically provided by the manufacturers .
Industrial Production Methods
Industrial production methods for PD-1/PD-L1-IN-9 (hydrochloride) are designed to ensure high purity and yield. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques to meet the stringent requirements for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
PD-1/PD-L1-IN-9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of PD-1/PD-L1-IN-9 (hydrochloride) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of PD-1/PD-L1-IN-9 (hydrochloride) depend on the specific reaction conditions and reagents used. These products are typically characterized using advanced analytical techniques to ensure their purity and structure .
Applications De Recherche Scientifique
PD-1/PD-L1-IN-9 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interaction between PD-1 and PD-L1 and to develop new inhibitors.
Biology: Employed in cellular assays to investigate the effects of PD-1/PD-L1 inhibition on immune cell function.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, enhancing the immune response against tumor cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PD-1/PD-L1 pathway.
Mécanisme D'action
PD-1/PD-L1-IN-9 (hydrochloride) exerts its effects by inhibiting the interaction between PD-1 and PD-L1. This inhibition prevents the suppression of T-cell activity, thereby enhancing the immune response against tumor cells. The molecular targets and pathways involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells .
Comparaison Avec Des Composés Similaires
PD-1/PD-L1-IN-9 (hydrochloride) is unique in its high potency and oral activity compared to other similar compounds. Some similar compounds include:
PD-1/PD-L1-IN-1: Another inhibitor of the PD-1/PD-L1 interaction with different potency and pharmacokinetic properties.
PD-1/PD-L1-IN-2: A compound with similar inhibitory effects but different chemical structure and activity profile.
PD-1/PD-L1-IN-3: An inhibitor with distinct pharmacological properties and applications
PD-1/PD-L1-IN-9 (hydrochloride) stands out due to its significant in vivo antitumor activity and favorable pharmacokinetic profile, making it a promising candidate for further development in cancer immunotherapy .
Propriétés
Formule moléculaire |
C22H25ClN2O2 |
|---|---|
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
2-[[2-methoxy-6-(2-methyl-3-phenylphenyl)pyridin-3-yl]methylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C22H24N2O2.ClH/c1-16-19(17-7-4-3-5-8-17)9-6-10-20(16)21-12-11-18(15-23-13-14-25)22(24-21)26-2;/h3-12,23,25H,13-15H2,1-2H3;1H |
Clé InChI |
KXEWBOPJWFJJFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1C2=NC(=C(C=C2)CNCCO)OC)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


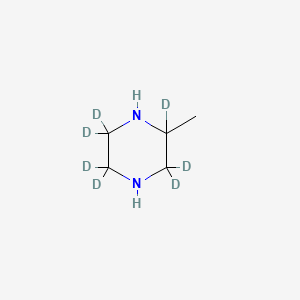
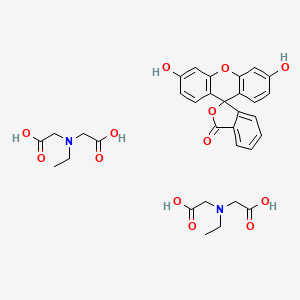
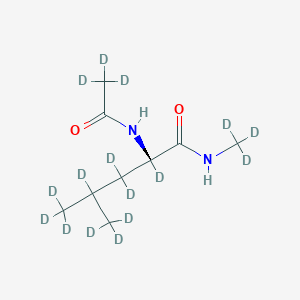
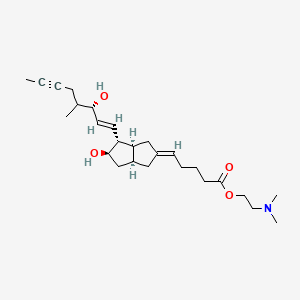
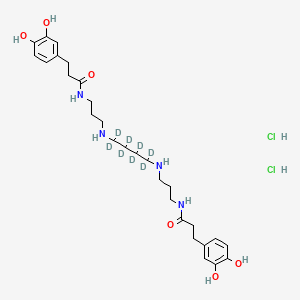
![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)
